2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}carbamate
CAS No.: 1241245-03-3
Cat. No.: VC2920859
Molecular Formula: C9H11F3N4O2
Molecular Weight: 264.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1241245-03-3 |
|---|---|
| Molecular Formula | C9H11F3N4O2 |
| Molecular Weight | 264.2 g/mol |
| IUPAC Name | 2,2,2-trifluoroethyl N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)carbamate |
| Standard InChI | InChI=1S/C9H11F3N4O2/c10-9(11,12)5-18-8(17)13-4-7-15-14-6-2-1-3-16(6)7/h1-5H2,(H,13,17) |
| Standard InChI Key | FBFGYKVIXSHUAQ-UHFFFAOYSA-N |
| SMILES | C1CC2=NN=C(N2C1)CNC(=O)OCC(F)(F)F |
| Canonical SMILES | C1CC2=NN=C(N2C1)CNC(=O)OCC(F)(F)F |
Introduction
Basic Information and Chemical Identity
2,2,2-Trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c] triazol-3-ylmethyl}carbamate belongs to the carbamate class of compounds, which encompasses esters or salts of carbamic acid. The compound is characterized by its heterocyclic structure featuring a pyrrolo[2,1-c] triazole ring system linked to a trifluoroethyl carbamate group.
Identification Parameters
The following table presents the key identification parameters for this compound:
Structural Characteristics
Core Structure
The compound features a distinctive molecular architecture that can be divided into three principal components:
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The pyrrolo[2,1-c] triazole heterocyclic system, which forms the core scaffold
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A methylene linker that connects the heterocyclic core to the carbamate group
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The 2,2,2-trifluoroethyl carbamate moiety, which introduces fluorine atoms into the structure
Structural Analysis
The pyrrolo[2,1-c] triazole portion consists of a partially saturated pyrrolidine ring fused with a 1,2,4-triazole in a specific orientation, as indicated by the [2,1-c] notation. The "5H,6H,7H" designation indicates hydrogen atoms at positions 5, 6, and 7 of the fused ring system, signifying the partially saturated nature of the pyrrolidine component.
The trifluoroethyl group contributes significant electron-withdrawing character to the molecule due to the three fluorine atoms. This structural feature likely influences both the physical properties of the compound and its potential interactions with biological targets. The carbamate linkage (-NH-CO-O-) serves as both a hydrogen bond donor and acceptor, facilitating potential interactions with biomolecules.
Synthesis and Preparation
Critical Reaction Parameters
Each synthetic step requires precise control of reaction parameters such as:
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Temperature regulation (typically starting at lower temperatures for addition steps)
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pH control to optimize yields and minimize side reactions
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Selection of appropriate solvents for each reaction stage
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Use of inert atmosphere conditions to prevent oxidation of sensitive intermediates
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Careful monitoring of reaction progress using analytical techniques like TLC or HPLC
Purification Techniques
The final compound and intermediates are typically purified using a combination of methods:
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvents to enhance purity
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In some cases, preparative HPLC for final purification steps
Physicochemical Properties
Solubility Characteristics
Based on its structure, 2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c] triazol-3-ylmethyl}carbamate would be expected to show:
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Moderate solubility in polar organic solvents (dimethylsulfoxide, acetonitrile, tetrahydrofuran)
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Lower solubility in less polar solvents (toluene, hexanes)
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Limited solubility in water, though the nitrogen-containing heterocyclic system may confer some aqueous solubility
Stability Considerations
The compound likely exhibits good chemical stability under normal storage conditions. The trifluoroethyl group generally enhances stability against metabolic degradation, while the carbamate linkage may be susceptible to hydrolysis under strongly acidic or basic conditions.
Spectroscopic Characterization
Proton NMR (¹H NMR)
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Pyrrolidine ring protons: complex signals in the δ 1.8-3.6 ppm range
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Methylene group connecting the triazole to the carbamate: singlet at approximately δ 4.3-4.7 ppm
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Trifluoroethyl CH₂ group: quartet (due to coupling with CF₃) at approximately δ 4.3-4.6 ppm
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Carbamate NH: broad singlet at approximately δ 5.5-7.0 ppm
Carbon NMR (¹³C NMR)
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Pyrrolidine carbon signals: δ 20-50 ppm
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Methylene carbon linking the triazole to the carbamate: δ 35-40 ppm
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Trifluoroethyl CH₂ carbon: quartet at approximately δ 60-65 ppm
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Trifluoroethyl CF₃ carbon: quartet at approximately δ 120-125 ppm
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Carbamate carbonyl carbon: δ 155-160 ppm
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Triazole ring carbons: δ 140-160 ppm
Mass Spectrometry
Mass spectrometric analysis of this compound would likely reveal:
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Molecular ion peak at m/z 264, corresponding to the molecular weight
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Fragment ions resulting from cleavage of the carbamate linkage
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Characteristic fragmentation pattern of the trifluoroethyl group
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Fragments corresponding to the pyrrolo-triazole core structure
Infrared Spectroscopy
Expected key infrared absorption bands for this compound would include:
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N-H stretching: 3300-3400 cm⁻¹
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C-H stretching: 2850-3000 cm⁻¹
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C=O stretching (carbamate): 1680-1730 cm⁻¹
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C-F stretching: 1100-1350 cm⁻¹
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C=N stretching (triazole): 1600-1650 cm⁻¹
Structure-Activity Relationship Considerations
Key Structural Features
Understanding the relationship between structure and potential biological activity is essential for optimizing compounds for specific applications. The following structural elements of 2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c] triazol-3-ylmethyl}carbamate may contribute to its biological properties:
Trifluoroethyl Group
The trifluoroethyl moiety likely contributes to:
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Enhanced lipophilicity, potentially improving membrane permeability
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Increased metabolic stability through resistance to enzymatic degradation
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Altered electronic properties, potentially affecting binding interactions with biological targets
Carbamate Linkage
The carbamate functional group serves as:
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Both hydrogen bond donor and acceptor, facilitating interactions with proteins
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A potentially cleavable moiety that could function in prodrug strategies
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A rigid linker that defines the three-dimensional arrangement of the molecule
Pyrrolo[2,1-c] triazole Scaffold
This heterocyclic system provides:
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A rigid, three-dimensional structure that can define the spatial orientation of functional groups
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Multiple nitrogen atoms that can engage in hydrogen bonding and coordinate with metal ions
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A potential pharmacophore for interaction with specific biological targets
Comparison with Related Compounds
Relationship to Pyrrolo[2,1-c] benzodiazepines
Pyrrolo[2,1-c]benzodiazepines (PBDs) share the pyrrolo[2,1-c] fusion pattern with the compound under discussion, although the associated ring systems differ (benzodiazepine versus triazole). PBDs have been extensively investigated as DNA-binding agents with applications in cancer therapy . The structural similarities suggest that 2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c] triazol-3-ylmethyl}carbamate might exhibit DNA-binding properties or other biological activities related to those of PBDs.
Relationship to N-Substituted-1,2,4-triazole Derivatives
N-substituted-1,2,4-triazole derivatives, such as those in the pyrrolo[3,4-d]pyridazinone series, share the 1,2,4-triazole motif with 2,2,2-trifluoroethyl N-{5H,6H,7H-pyrrolo[2,1-c][1,2,]triazol-3-ylmethyl}carbamate . These compounds have been investigated for various biological activities, providing precedent for potential applications of the compound under discussion.
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